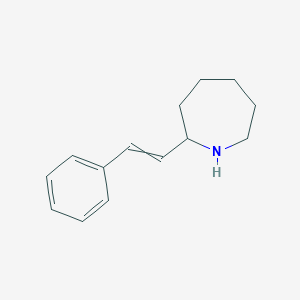

2-(2-phenylethenyl)azepane

Overview

Description

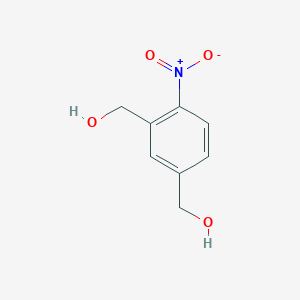

2-(2-phenylethenyl)azepane is a chemical compound with the CAS Number: 1384433-76-4 . It has a molecular weight of 201.31 . The IUPAC name for this compound is 2-[(E)-2-phenylethenyl]azepane .

Synthesis Analysis

The synthesis of azepane-based compounds, such as 2-(2-phenylethenyl)azepane, is a topic of significant interest in organic chemistry . The synthesis of the azepane ring is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives with diversity has been described . These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct .Molecular Structure Analysis

The molecular structure of 2-(2-phenylethenyl)azepane is represented by the InChI Code: 1S/C14H19N/c1-3-7-13(8-4-1)10-11-14-9-5-2-6-12-15-14/h1,3-4,7-8,10-11,14-15H,2,5-6,9,12H2/b11-10+ .Chemical Reactions Analysis

Azepane-based compounds are known for their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity . The synthesis of the azepane ring is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .Physical And Chemical Properties Analysis

2-(2-phenylethenyl)azepane is a liquid at room temperature .Scientific Research Applications

Pharmacological Properties and Therapeutic Applications

Azepane-based compounds, including 2-(2-phenylethenyl)azepane, exhibit a variety of pharmacological properties due to their high degree of structural diversity. These compounds have been used in the development of new therapeutic agents for a wide range of diseases. More than 20 azepane-based drugs are FDA-approved, demonstrating their significance in medicinal chemistry. Their applications include treatments for cancer, tuberculosis, Alzheimer's disease, and various microbial infections. They are also used as histamine H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsants, among other uses (Zha, Gao-Feng et al., 2019).

Synthesis and Optimization

Several studies have focused on the synthesis and optimization of azepane derivatives, including 2-(2-phenylethenyl)azepane, for use in drug discovery. This includes the development of novel azepane derivatives as protein kinase B (PKB) inhibitors (Breitenlechner, C. et al., 2004) and the chemoenzymatic synthesis of substituted azepanes (Zawodny, Wojciech et al., 2018).

Structural Studies

Structural studies on azepane derivatives, including molecular docking and structure-activity relationships (SAR), have been crucial for discovering suitable drug candidates. These studies provide insights into how these compounds can be optimized for increased efficacy and reduced toxicity (Zha, Gao-Feng et al., 2019).

Synthesis of Novel Derivatives

Research has been conducted on the synthesis of novel azepane derivatives, which are important for the development of new pharmacological agents. This includes the synthesis of azepane isomers (Nakajima, J. et al., 2012) and asymmetric synthesis of azepane derivatives for drug discovery projects (Wishka, D. et al., 2011).

Safety and Hazards

Future Directions

Azepane-based compounds continue to play great synthetic relevance because of their different biological activities . New synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future . The synthesis of complex azepanes from simple nitroarenes by photochemical dearomative ring expansion is a promising strategy .

Mechanism of Action

- The compound binds to several distinct sites on plasminogen, including both low-affinity and high-affinity sites. The high-affinity site is involved in its binding to fibrin .

- At higher concentrations, CID 121597254 behaves as a noncompetitive inhibitor of plasmin, similar to aminocaproic acid (another antifibrinolytic). However, CID 121597254 is approximately 10-fold more potent than aminocaproic acid .

Target of Action

Mode of Action

properties

IUPAC Name |

2-(2-phenylethenyl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-3-7-13(8-4-1)10-11-14-9-5-2-6-12-15-14/h1,3-4,7-8,10-11,14-15H,2,5-6,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEGHBUXYDGKJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 121597254 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1383134.png)

![4-(2-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)thiazol-4-yl)-1-methylpyridin-1-ium chloride hydrochloride](/img/structure/B1383138.png)

![tert-Butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1383142.png)

![6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1383146.png)

![2-(2-Bromo-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B1383149.png)

![tert-Butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1383151.png)